N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
Description
The compound N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a structurally complex molecule featuring a benzo[d]thiazole core linked to a 4-(3-chlorophenyl)-4H-1,2,4-triazole moiety via a thioethyl bridge, with a thiophene-2-carboxamide substituent. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions, coupling, and cyclization, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN6O2S3/c24-14-5-3-6-15(11-14)30-19(12-25-21(32)18-9-4-10-33-18)28-29-23(30)34-13-20(31)27-22-26-16-7-1-2-8-17(16)35-22/h1-11H,12-13H2,(H,25,32)(H,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPMHUAFGWTBDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex compound that belongs to a class of thiophene carboxamide derivatives. These compounds have garnered attention due to their potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Anticancer Activity
Recent studies have demonstrated that thiophene carboxamide derivatives exhibit significant anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines, particularly Hep3B (human hepatocellular carcinoma).
Key Findings
-
Inhibition of Cancer Cell Proliferation :
- The compound shows potent antiproliferative activity with an IC50 value of 5.46 µM against Hep3B cells, indicating its strong potential as an anticancer agent .
- Other derivatives in the same series have also shown promising results with IC50 values ranging from 12.58 µM to lower than 11.6 µg/mL across different studies .
-
Mechanism of Action :
- The compound interacts with tubulin in a manner similar to known anticancer agents such as Combretastatin A-4 (CA-4) and colchicine. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Molecular docking studies indicate that the thiophene moiety enhances the binding affinity to tubulin, which is crucial for its anticancer activity .
- Cell Cycle Arrest :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Thiophene Ring | Enhances aromaticity and binding affinity to tubulin |
| Benzo[d]thiazole Moiety | Contributes to cytotoxicity and selectivity against cancer cells |
| Chlorophenyl Group | Modulates electronic properties and increases potency |
| Carboxamide Functional Group | Essential for biological activity and interaction with target proteins |
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Study on Thiophene Carboxamide Derivatives :
- Molecular Dynamics Simulations :
- Comparative Analysis with Other Compounds :
Scientific Research Applications
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit significant antimicrobial activity due to the synergistic effects of the benzo[d]thiazole and triazole moieties. These groups are known to enhance bioactivity against various pathogens, making the compound a candidate for further pharmacological evaluation in antimicrobial therapies .
Anticancer Activity
Research has demonstrated that compounds containing thiazole and triazole rings can exhibit potent anticancer effects. For instance, derivatives similar to N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and human hepatocellular carcinoma (HepG2). The structure–activity relationship (SAR) analysis suggests that modifications in the phenyl ring can significantly influence anticancer potency .
Potential Therapeutic Applications
Given its structural characteristics and preliminary biological evaluations, this compound has potential applications in:
- Antimicrobial drug development : Targeting bacterial and fungal infections.
- Cancer therapeutics : As a lead compound or scaffold for designing more potent anticancer agents.
- Enzyme inhibition studies : Investigating its role as an inhibitor for various enzymes implicated in disease processes.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of similar compounds in preclinical settings:
| Study | Compound Tested | Biological Activity | Cell Line/Target |
|---|---|---|---|
| Evren et al. (2019) | N-(5-methyl-thiazole derivatives) | Strong selectivity against cancer cells | NIH/3T3 mouse embryoblast & A549 human lung adenocarcinoma |
| Recent evaluations | Thiazole-bearing heterocycles | Antiproliferative activity | MCF-7, HepG2, HCT116 |
| SAR analysis | Various thiazole derivatives | Enhanced anticancer properties | Multiple cancer cell lines |
These findings underscore the importance of further exploring this compound as a promising candidate in drug discovery efforts.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Synthetic Efficiency: Benzothiazole-containing compounds (e.g., 4m in ) exhibit moderate yields (37–70%), suggesting that the target compound’s synthesis may face similar challenges, such as steric hindrance from the 3-chlorophenyl group or instability of intermediates . In contrast, 2-thioxoacetamide derivatives (e.g., Compound 9) achieve higher yields (90%) due to optimized cyclization conditions and stable thiazolidinone intermediates .
The thiophene-2-carboxamide moiety, as seen in nitrothiophene derivatives (), contributes to π-π stacking interactions in biological targets, which could enhance binding affinity .
Biological Relevance :
- Benzothiazole derivatives (e.g., 4g, 4m) demonstrate antimicrobial and antitumor activities, attributed to their ability to intercalate DNA or inhibit enzymes like topoisomerase II .
- Nitrothiophene carboxamides exhibit narrow-spectrum antibacterial activity, with purity >99% in some cases, highlighting the importance of substituent positioning for selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
